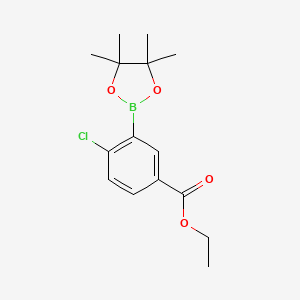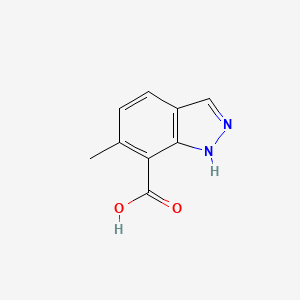![molecular formula C13H15N3O2 B6306051 t-Butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate CAS No. 1823265-81-1](/img/structure/B6306051.png)
t-Butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
T-Butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate is a heterocyclic compound. It has a molecular formula of C13H15N3O2 and a molecular weight of 245.28 g/mol. This compound is part of the pyrrolopyrazine family, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .
Aplicaciones Científicas De Investigación
T-Butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate has a variety of applications in scientific research. It has been used as a ligand for coordination chemistry and has been used in the synthesis of a variety of organometallic compounds. It has also been used as a reactant in organic synthesis and has been used to synthesize a variety of heterocyclic compounds. This compound has also been used in the synthesis of biologically active compounds such as antibiotics and anticancer agents.
Mecanismo De Acción
T-Butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate is believed to act as a catalyst in the formation of covalent bonds between molecules. It is believed that this compound facilitates the formation of covalent bonds by acting as an electron donor and acceptor. This compound is also believed to act as an acid-base catalyst, which helps to accelerate the formation of covalent bonds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacteria and fungi, as well as to inhibit the growth of a variety of cancer cell lines. This compound has also been shown to possess anti-inflammatory and analgesic properties. In addition, this compound has been shown to possess antioxidant and anti-apoptotic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
T-Butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate has a number of advantages for use in laboratory experiments. It is a relatively inexpensive and easy to synthesize compound, and it has a variety of useful properties for a range of scientific research applications. However, this compound is relatively unstable and can be difficult to store and handle. In addition, this compound is toxic and should be handled with caution.
Direcciones Futuras
The potential applications of t-Butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate are still being explored. Future research should focus on the development of new methods for synthesizing and purifying this compound, as well as exploring the potential applications of this compound in other areas of scientific research. In addition, future research should focus on further exploring the biochemical and physiological effects of this compound, as well as exploring the potential therapeutic applications of this compound. Finally, further research should focus on exploring the potential of this compound as a catalyst in the formation of covalent bonds between molecules.
Métodos De Síntesis
T-Butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate is typically synthesized from pyrrole-2-carboxaldehyde and t-butyl cyanoacetate in the presence of a base. The reaction is carried out in a solvent such as methanol, ethanol, or dichloromethane. The reaction is typically carried out at a temperature of 60-80°C for 2-6 hours. The product is then isolated by filtration and recrystallized from a suitable solvent.
Propiedades
IUPAC Name |
tert-butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-13(2,3)18-12(17)16-7-10-4-9(5-14)6-15-11(10)8-16/h4,6H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZDKWGHNLVXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine](/img/structure/B6306036.png)


![1-Oxaspiro[3.5]nonan-3-amine](/img/structure/B6306072.png)